2-Acetyl-5-methylfuran

Physicochemical characterization Distillation behavior Purification parameter

2-Acetyl-5-methylfuran (CAS 1193-79-9, FEMA is a heterocyclic furan derivative substituted at the 2-position with an acetyl group and at the 5-position with a methyl group. It belongs to the class of Maillard reaction-derived volatile flavor compounds, produced during thermal processing of foods via sugar degradation and amino acid interactions.

Molecular Formula C7H8O2
Molecular Weight 124.14 g/mol
CAS No. 1193-79-9
Cat. No. B071968
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Acetyl-5-methylfuran
CAS1193-79-9
Synonyms5-methyl-2-furylmethylketone
Molecular FormulaC7H8O2
Molecular Weight124.14 g/mol
Structural Identifiers
SMILESCC1=CC=C(O1)C(=O)C
InChIInChI=1S/C7H8O2/c1-5-3-4-7(9-5)6(2)8/h3-4H,1-2H3
InChIKeyKEFJLCGVTHRGAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySlightly soluble in water;  Soluble in corn oil
Soluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





2-Acetyl-5-methylfuran (CAS 1193-79-9) Procurement Guide: Differentiated Furan Flavor Compound for Scientific and Industrial Applications


2-Acetyl-5-methylfuran (CAS 1193-79-9, FEMA 3609) is a heterocyclic furan derivative substituted at the 2-position with an acetyl group and at the 5-position with a methyl group [1]. It belongs to the class of Maillard reaction-derived volatile flavor compounds, produced during thermal processing of foods via sugar degradation and amino acid interactions [2]. The compound is a clear yellow to light brown liquid with a molecular formula of C₇H₈O₂, a molecular weight of 124.14 g/mol, and a density of 1.066 g/mL at 25 °C [1]. Its primary scientific and industrial value resides in its characteristic roasted, nutty, caramel-like aroma profile, which distinguishes it from structurally related furan analogs in both flavor complexity and application specificity [3].

Why 2-Acetyl-5-methylfuran Cannot Be Substituted with Generic Furan Analogs


Substitution with close structural analogs such as 2-acetylfuran, 3-acetyl-2,5-dimethylfuran, or 5-methylfurfural introduces quantifiable deviations in both physicochemical behavior and sensory performance that compromise formulation fidelity. The position and number of methyl substituents on the furan ring directly modulate volatility (reflected in boiling point differences under standardized reduced pressure), density, refractive index, and, most critically, the character and intensity of perceived aroma [1][2]. 2-Acetyl-5-methylfuran occupies a specific olfactory space combining nutty, caramel, hay-like, and coumarinic notes that adjacent analogs cannot replicate without altering dose-response relationships or requiring complete flavor rebalancing [1][3]. In analytical applications, differences in GC retention indices necessitate distinct calibration standards; the compound's characteristic Kovats retention index of 1039 on HP-5 columns provides a specific, verifiable chromatographic fingerprint that prevents misidentification when substituted with analogs having divergent retention behavior [4].

2-Acetyl-5-methylfuran Quantitative Differentiation Evidence Guide: Comparative Data for Scientific Procurement


Differentiated Volatility Profile: Reduced Boiling Point Relative to 3-Acetyl-2,5-dimethylfuran

2-Acetyl-5-methylfuran exhibits a significantly higher boiling point at standardized reduced pressure compared to the more highly methylated analog 3-acetyl-2,5-dimethylfuran, indicating reduced volatility and distinct vapor pressure behavior that affects both handling in synthesis and release kinetics in flavor applications [1].

Physicochemical characterization Distillation behavior Purification parameter

Density and Refractive Index Differentiation from 3-Acetyl-2,5-dimethylfuran

2-Acetyl-5-methylfuran has a measurably higher density (1.066 g/mL) and refractive index (n20/D 1.512) compared to the dimethyl-substituted analog 3-acetyl-2,5-dimethylfuran (density 1.038 g/mL; refractive index n20/D 1.485), providing distinct physicochemical fingerprints for identity verification and purity assessment .

Quality control Identity confirmation Specification compliance

Flavor Profile Differentiation from 2-Acetylfuran and 3-Acetyl-2,5-dimethylfuran

2-Acetyl-5-methylfuran delivers a composite aroma profile characterized as strong nutty, hay-like, caramel, and coumarinic, with taste characteristics at 50 ppm described as nutty, cocoa-like with toasted bready nuance [1]. This contrasts with 2-acetylfuran, which provides a simpler predominantly caramel and balsamic profile [2], and with 3-acetyl-2,5-dimethylfuran, which imparts almond and roasted nut aroma with walnut flavor character . The target compound uniquely bridges caramel-sweetness with musty nuttiness, a combination not replicated by either analog.

Flavor chemistry Sensory evaluation Formulation specificity

Anti-Tubercular Activity Differentiation as Mycobacterium tuberculosis Growth Inhibitor

2-Acetyl-5-methylfuran has been identified as a growth inhibitor of Mycobacterium tuberculosis with an in vitro MIC of 322.58 μM [1]. This bioactivity profile distinguishes the compound from other furan flavor compounds for which antimicrobial screening data are largely absent or unreported. While the MIC value represents modest potency, the compound has been noted for demonstrating high safety in this context, suggesting a potentially favorable selectivity window for further medicinal chemistry exploration [1].

Antimicrobial screening Drug discovery Biological activity

2-Acetyl-5-methylfuran: Defined Research and Industrial Application Scenarios Based on Differential Evidence


Specialty Coffee and Roasted Product Flavor Authentication Research

2-Acetyl-5-methylfuran is a key volatile marker in roasted coffee and is specifically modulated by enzymatic fermentation treatments of green Arabica beans. In a 2025 study using GC-MS/MS, 2-acetyl-5-methylfuran was identified among the specific volatile profiles in protease-treated coffee beans that distinguished them from untreated controls, contributing to specialty coffee evaluations scoring 79.75 points with characterized nutty notes [1]. For analytical laboratories studying coffee quality, flavor development, or authentication, this compound serves as a quantitative marker of specific processing interventions. Its characteristic Kovats retention index of 1039 on HP-5 columns [2] facilitates unambiguous chromatographic identification, while its unique hay-coumarin-nutty-caramel composite profile differentiates it from other furan volatiles in complex coffee headspace analysis [3].

Thermal Process Flavor Research and Maillard Reaction Modeling

2-Acetyl-5-methylfuran is formed during sugar-smoking, caramelization, and Maillard reactions, making it a relevant target analyte for thermal process flavor studies. In sugar-smoked chicken research, the compound was identified among the major heterocyclic volatiles characteristic of the sugar-smoking process, closely related to lipid oxidation and caramelization pathways [1]. Glucose thermal degradation in autoclave conditions similarly generates 2-acetyl-5-methylfuran alongside 2-acetylfuran and levulinic acid, providing a model system for studying furan formation kinetics [2]. For researchers investigating flavor generation mechanisms, this compound's distinct boiling point and density profile relative to 2-acetylfuran and dimethyl analogs [3][4] enables selective quantification and collection in preparative-scale thermal reaction studies where volatility differences impact compound recovery.

Precursor for Chalcone Synthesis and Antimicrobial Screening Programs

2-Acetyl-5-methylfuran serves as a validated starting material for chalcone synthesis via aldol condensation with aromatic aldehydes, generating 3-(substituted aryl)-1-(5-methylfuran-2-yl)prop-2-en-1-one derivatives that have been biologically evaluated for antimicrobial activity [1]. The compound's own characterized anti-tubercular activity (MIC = 322.58 μM) [2] provides a baseline for structure-activity relationship (SAR) studies. Its acetyl group at the 2-position offers a reactive ketone moiety for condensation reactions, while the 5-methyl substitution provides steric and electronic differentiation from 2-acetylfuran-derived chalcones. For medicinal chemistry groups screening furan-based scaffolds, this compound offers a characterized synthetic entry point with established downstream reaction yields (e.g., 79% yield in aminal formation with 2-aminoethanol [3]) and a defined bioactivity benchmark against M. tuberculosis.

Quality Control Reference Standard for Furan Flavor Compound Identification

The distinct physicochemical parameters of 2-acetyl-5-methylfuran—specifically its density of 1.066 g/mL at 25 °C and refractive index of n20/D 1.512 [1]—provide quantitative benchmarks that distinguish it from closely related furan flavor compounds. 3-Acetyl-2,5-dimethylfuran, in contrast, exhibits a density of 1.038 g/mL and refractive index of n20/D 1.485 [2]. These measurable differences enable analytical quality control laboratories to verify compound identity and purity using routine instrumentation (densitometry, refractometry, FTIR conformance testing per vendor specifications [1]). For procurement and inventory management in flavor houses and analytical service laboratories, these specification values serve as verifiable acceptance criteria that prevent costly cross-contamination or misidentification errors when multiple furan flavor compounds are handled in the same facility.

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